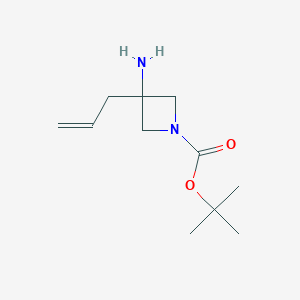

tert-butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate (CAS: 206446-46-0) is a substituted azetidine derivative featuring a propenyl (allyl) group at the 3-position of the azetidine ring, along with an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized as a building block in medicinal chemistry and organic synthesis due to its reactive amino and allyl moieties, which enable diverse functionalization strategies . Its synthesis often involves transition metal-catalyzed cross-coupling reactions or nucleophilic substitutions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

tert-butyl 3-amino-3-prop-2-enylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5H,1,6-8,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGUFNTZBMUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopropanoate with an appropriate allylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azetidine derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The table below summarizes key structural analogs and their distinguishing features:

*Molecular weight calculated based on formula C₁₁H₁₈N₂O₂.

Key Observations:

Propenyl vs. Propargyl Groups: The propenyl group in the target compound offers less electron-withdrawing character compared to propargyl or cyano substituents, making it less reactive in polar reactions but more stable under basic conditions . Propargyl-containing analogs (e.g., CAS 2355374-11-5) are advantageous in click chemistry due to the alkyne moiety .

Functional Group Diversity :

- Ester-containing analogs (e.g., CAS 1105662-89-2) are prone to hydrolysis, enabling controlled release of active intermediates .

- Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit enhanced metabolic stability and bioavailability, critical in drug design .

Hydrogen Bonding Capacity: Compounds with hydroxymethyl or amino groups (e.g., CAS 1126650-66-5, 2355374-11-5) demonstrate improved solubility in polar solvents, unlike the hydrophobic propenyl group in the target compound .

Biological Activity

Tert-butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the azetidine family and features a tert-butyl group, which enhances its lipophilicity and may influence its pharmacological properties.

- Molecular Formula : C10H17N2O2

- Molecular Weight : 185.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural features suggest potential mechanisms involving:

- Enzyme Inhibition : The amino group may participate in hydrogen bonding with active sites of target enzymes.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that azetidine derivatives possess antimicrobial properties. The presence of the amino group in this compound may enhance its ability to inhibit bacterial growth.

Antitumor Activity

Preliminary investigations suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the modulation of apoptotic pathways through receptor interactions.

Neuroprotective Effects

Some derivatives of azetidines have demonstrated neuroprotective properties, potentially through the inhibition of acetylcholinesterase, which is crucial for maintaining neurotransmitter levels in synaptic clefts.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study conducted on azetidine derivatives, including this compound, showed promising results in inhibiting tumor growth in vitro. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.